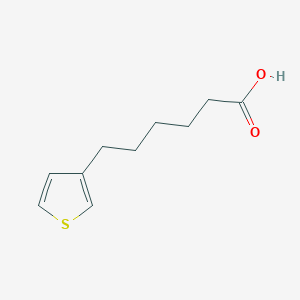

6-(3-Thienyl)hexanoic acid

Description

Contextualization within Thiophene (B33073) Chemistry and Aliphatic Carboxylic Acid Derivatives

6-(3-Thienyl)hexanoic acid is a bifunctional organic molecule that incorporates two key chemical entities: a thiophene ring and an aliphatic carboxylic acid chain. Thiophene is a five-membered aromatic heterocycle containing a sulfur atom, a structure that is a common pharmacophore in medicinal chemistry. nih.gov Its aromatic nature and the presence of the sulfur heteroatom give it unique electronic properties and reactivity compared to its benzene (B151609) analogue. Thiophene and its derivatives are known for their roles as versatile building blocks in the synthesis of pharmaceuticals and functional organic materials. rsc.org

On the other hand, the hexanoic acid component is a six-carbon, straight-chain saturated fatty acid. The carboxylic acid group (-COOH) is a highly versatile functional group in organic chemistry, capable of undergoing a wide range of reactions such as esterification, amidation, and reduction. Aliphatic carboxylic acids are fundamental to many biological processes and are key intermediates in chemical synthesis. ontosight.ai

The compound this compound thus merges the aromatic, electron-rich properties of the thiophene ring with the flexible, functionalizable nature of an aliphatic carboxylic acid. The hexanoic acid chain acts as a flexible spacer, separating the rigid, planar thiophene ring from the terminal carboxylic acid group. This distinct molecular architecture allows for its use as a linker or building block where the properties of both the thiophene and the carboxylic acid can be exploited independently or in concert.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C10H14O2S |

| Molecular Weight | 198.28 g/mol |

| Appearance | Solid |

| IUPAC Name | 6-(thiophen-3-yl)hexanoic acid |

Significance of this compound as a Research Target in Interdisciplinary Fields

The unique hybrid structure of this compound makes it a significant target in several interdisciplinary research fields, most notably in materials science and medicinal chemistry.

In materials science , the thiophene moiety is of particular interest for the development of conducting polymers. Polythiophenes are a class of polymers known for their electronic conductivity and stability. The functionalization of thiophene monomers with side chains, such as the hexanoic acid group in this case, allows for the tuning of the resulting polymer's properties. For instance, the carboxylic acid group can be used to anchor the polymer to surfaces, to introduce cross-linking sites, or to improve solubility. Research has shown that trimers based on thiophene can be used for the in vivo electronic functionalization of living tissues, where functional side chains are crucial for modulating properties and facilitating polymerization. acs.org The hexanoic acid chain provides a flexible tether that can influence the self-assembly and morphology of these materials, which is critical for applications in organic electronics, sensors, and bioelectronic interfaces. acs.orgresearchgate.net

In medicinal chemistry , thiophene-containing compounds are recognized as "privileged pharmacophores" due to their wide range of biological activities. nih.gov Thiophene derivatives have been developed as antimicrobial, anti-inflammatory, and anticancer agents. nih.govresearchgate.net The carboxylic acid function is also a common feature in many drug molecules, enhancing water solubility and providing a key interaction point with biological targets. While research on the specific biological activities of this compound is not as extensive as for other thiophene derivatives, its structure as a hybrid molecule makes it an attractive scaffold for the synthesis of new potential therapeutic agents. For example, related thiophene carboxylic acids have been investigated as inhibitors of enzymes like HCV NS5B polymerase. nih.gov The hexanoic acid linker can position the thiophene ring to interact with specific binding sites in proteins or other biological macromolecules.

Overview of Current Academic Inquiry and Research Gaps

Current academic inquiry into molecules like this compound is largely focused on their role as functional monomers in the synthesis of advanced materials. The ability to create functionalized polythiophenes with tailored electronic and physical properties is a major driver of research. acs.org Studies often explore how modifying the side chain (in this case, the hexanoic acid) affects the polymer's conductivity, processability, and performance in devices like organic field-effect transistors or chemical sensors. rsc.orgresearchgate.net The development of new synthetic methods, particularly asymmetric synthesis, to create chiral thiophene derivatives is also an active area of research, as chirality can impart unique properties to the resulting materials and bioactive molecules. rsc.org

Despite this focus, there are notable research gaps. While the potential of thiophene derivatives in medicinal chemistry is well-established, the specific biological profile of this compound remains underexplored in publicly available literature. Systematic studies on its potential antimicrobial, anti-inflammatory, or anticancer activities are lacking. Furthermore, while its role as a monomer is appreciated, its application as a surface modification agent or as a linker molecule in more complex supramolecular assemblies is an area ripe for investigation. The interaction of self-assembled monolayers of this molecule on various substrates, for example, could lead to new functional surfaces with tailored wetting, adhesive, or electronic properties. Bridging the gap between its application in materials science and its potential in pharmacology represents a significant opportunity for future interdisciplinary research.

Properties

IUPAC Name |

6-thiophen-3-ylhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2S/c11-10(12)5-3-1-2-4-9-6-7-13-8-9/h6-8H,1-5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRMBURAUBFTQEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10641428 | |

| Record name | 6-(Thiophen-3-yl)hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22053-93-6, 1279717-92-8 | |

| Record name | 6-(Thiophen-3-yl)hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Poly(3-(5-carboxypentyl)thiophene-2,5-diyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 6 3 Thienyl Hexanoic Acid and Analogues

Established Synthetic Pathways for Thiophene-Substituted Hexanoic Acids

Traditional synthetic routes to thiophene-substituted alkanoic acids are well-documented, offering reliable, albeit sometimes multi-step, approaches to the target molecule. These pathways can be broadly categorized into direct functionalization of the thiophene (B33073) ring, elongation of an existing side chain via coupling reactions, and derivatization from suitable precursors.

Direct Functionalization of the Thiophene Ring

Directly attaching the hexanoic acid chain or a precursor to the thiophene ring is a primary strategy. The Friedel-Crafts acylation is a classic method for this purpose. sigmaaldrich.comorganic-chemistry.orgbyjus.com In this approach, thiophene reacts with an acyl chloride or anhydride (B1165640), such as hexanoyl chloride or adipic anhydride, in the presence of a Lewis acid catalyst (e.g., AlCl₃). byjus.com This electrophilic aromatic substitution reaction primarily yields a ketone. For instance, acylation with adipic anhydride would introduce a 5-carboxypentanoyl group onto the thiophene ring, which can then be reduced to the desired hexanoic acid chain. The Clemmensen or Wolff-Kishner reductions are standard procedures for converting the ketone to the corresponding alkane. organic-chemistry.org

Thiophene is highly reactive towards electrophilic substitution, with a preference for the 2- and 5-positions. To achieve substitution at the 3-position, a directing group or a starting material that is already substituted at the 2- and 5-positions may be necessary to steer the incoming acyl group to the desired location. google.com

Coupling Reactions for Aliphatic Chain Elongation

Modern cross-coupling reactions provide a powerful and versatile means to form carbon-carbon bonds, enabling the synthesis of 6-(3-thienyl)hexanoic acid. The Suzuki-Miyaura cross-coupling reaction, for example, involves the reaction of an organoboron compound with an organic halide, catalyzed by a palladium complex. chemie-brunschwig.ch

A plausible route involves coupling 3-bromothiophene (B43185) or 3-thienylboronic acid with a suitable six-carbon chain partner that contains a terminal halide or boronic acid and a protected carboxylic acid function. For example, 3-thienylmagnesium bromide, a Grignard reagent, can be prepared from 3-bromothiophene and reacted with various electrophiles to introduce the side chain. orgsyn.orglookchem.comresearchgate.net Another approach is the reaction of a 3-thienyl organometallic species with a cyclic anhydride, like glutaric anhydride, followed by further elongation steps.

A general strategy for elongating an aliphatic chain involves the conversion of a halide to a nitrile, followed by hydrolysis to the carboxylic acid. thieme-connect.de This two-step sequence effectively adds one carbon to the chain and is quantitative. This could be applied to a precursor like 3-(5-halopentyl)thiophene to yield the target acid.

Derivatization from Precursors

Synthesizing this compound from readily available thiophene precursors is a common and often practical strategy. This can involve building the side chain step-by-step or modifying an existing functional group.

One could start with 3-bromothiophene, which is a key intermediate for many 3-substituted thiophenes. orgsyn.org A typical sequence might involve:

Formation of a Grignard reagent (3-thienylmagnesium bromide).

Reaction with a suitable electrophile, such as an ω-halo-aldehyde or a cyclic ester (lactone), to introduce a functionalized carbon chain.

Subsequent manipulation of the functional group and/or chain elongation to arrive at the hexanoic acid moiety.

For instance, reacting 3-thienylmagnesium bromide with 5-chlorovaleraldehyde would yield a secondary alcohol, which could then be converted to the corresponding bromide, followed by a cyanide displacement and hydrolysis to achieve the final product. Another example is the hydrolysis of poly[3-(ethylhexanoate)thiophene-2,5-diyl] to yield poly(thiophene-3-hexanoic acid), demonstrating the conversion of an ester precursor to the carboxylic acid on a polymer backbone.

Novel and Green Chemistry Approaches in Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. These "green" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. mdpi.com For the synthesis of thiophene derivatives, several green strategies have been explored. cmu.edu

Microwave-assisted organic synthesis (MAOS) has been shown to dramatically reduce reaction times, often from hours to minutes, while improving product yields. byjus.com This technique could be applied to various steps, including the Friedel-Crafts acylation or cross-coupling reactions.

The use of greener solvents is another key aspect. Water, ionic liquids, and deep eutectic solvents (DESs) are being investigated as alternatives to volatile and often toxic organic solvents. mdpi.com For example, palladium-catalyzed direct C-H arylation of thiophenes has been successfully performed in water, which is non-toxic, inexpensive, and widely available.

Furthermore, the development of reusable catalysts, such as solid-supported catalysts, aligns with green chemistry principles by simplifying product purification and reducing catalyst waste. researchgate.net An iron zirconium phosphate (B84403) catalyst, for instance, has been used for Friedel-Crafts acylation under solvent-free conditions and can be recovered and reused. researchgate.net

Optimization of Reaction Conditions and Isolation Techniques

To maximize the efficiency and yield of any synthetic pathway, optimization of reaction conditions is crucial. This involves systematically varying parameters such as temperature, solvent, catalyst type and loading, and reagent concentration.

For instance, in a palladium-catalyzed coupling reaction, screening different ligands, bases, and solvents can have a profound impact on the outcome. The table below illustrates a hypothetical optimization for a Suzuki coupling step to produce a precursor to the target molecule.

| Entry | Palladium Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 80 | 55 |

| 2 | Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | 80 | 78 |

| 3 | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | 91 |

| 4 | Pd(dppf)Cl₂ | K₃PO₄ | Toluene/H₂O | 100 | 85 |

Once the synthesis is complete, the isolation and purification of this compound are critical for obtaining a high-purity product. Standard laboratory techniques include extraction, distillation, and crystallization. For more challenging separations or to achieve very high purity, chromatographic methods are employed. High-performance liquid chromatography (HPLC) is a powerful tool for the purification of final products and intermediates, especially for removing closely related impurities.

Stereoselective Synthesis Strategies for Chiral Analogues

The synthesis of chiral analogues of this compound, where a stereocenter exists on the hexanoic acid chain, requires stereoselective methods. Such strategies are vital for producing enantiomerically pure compounds, which is often a requirement for pharmaceutical applications.

One major approach is the use of chiral precursors or auxiliaries. For example, a stereoselective synthesis could begin with a chiral building block, such as an enantiopure hydroxy ester, which is then elaborated to the final product, preserving the stereochemistry. mdpi.com The synthesis of (S)-Pregabalin, a chiral γ-amino acid, utilizes a stereoselective pathway involving a chiral intermediate, demonstrating the power of this approach. google.com

Enzymatic reactions offer a highly selective and green method for creating chiral molecules. Lipases and ketoreductases are commonly used for the kinetic resolution of racemic alcohols or the asymmetric reduction of ketones, respectively. mdpi.com For instance, a prochiral ketone precursor to a chiral this compound analogue could be stereoselectively reduced using a specific ketoreductase enzyme to yield the desired (R)- or (S)-alcohol with high enantiomeric excess. mdpi.com

Another powerful technique is substrate-controlled diastereoselective synthesis, where an existing chiral center in the molecule directs the formation of a new one. For example, photoredox catalysis has been used for the stereoselective C-radical addition to a chiral N-sulfinyl imine, providing a route to unnatural α-amino acids from carboxylic acids. rsc.org This type of methodology could be adapted to introduce a chiral center alpha to the carboxylic acid group in the target molecule's side chain.

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

NMR spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds by mapping the carbon and hydrogen framework.

¹H NMR and ¹³C NMR Analysis of Thienylhexanoic Acid Systems

¹H NMR Spectroscopy: In the ¹H NMR spectrum of 6-(3-Thienyl)hexanoic acid, distinct signals corresponding to the protons of the thiophene (B33073) ring and the hexanoic acid chain are observed. The protons on the thiophene ring typically appear in the aromatic region (δ 6.5-8.0 ppm). The protons of the hexanoic acid chain will exhibit characteristic chemical shifts: the methylene (B1212753) group adjacent to the thiophene ring, the methylene groups within the alkyl chain, the methylene group alpha to the carboxylic acid, and the acidic proton of the carboxyl group, which often appears as a broad singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. bhu.ac.in The carbon atoms of the thiophene ring will resonate in the downfield region typical for aromatic carbons (δ 120-140 ppm). The carbons of the hexanoic acid chain will appear at distinct chemical shifts, with the carbonyl carbon of the carboxylic acid being the most downfield (δ 170-180 ppm). bhu.ac.in The chemical shifts of the methylene carbons will vary depending on their proximity to the electron-withdrawing thiophene ring and carboxylic acid group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| H2 (thiophene) | ~7.2 | - |

| H4 (thiophene) | ~6.9 | - |

| H5 (thiophene) | ~7.1 | - |

| CH₂ (alpha to thiophene) | ~2.8 | ~30 |

| (CH₂)₄ (alkyl chain) | ~1.3-1.7 | ~25-35 |

| CH₂ (alpha to COOH) | ~2.3 | ~34 |

| COOH | ~11-12 | ~179 |

| C2 (thiophene) | - | ~125 |

| C3 (thiophene) | - | ~142 |

| C4 (thiophene) | - | ~128 |

| C5 (thiophene) | - | ~120 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Advanced 2D NMR Methods (e.g., COSY, HMQC, HMBC) for Connectivity and Conformational Studies

To unambiguously assign all proton and carbon signals and to establish the connectivity between different parts of the molecule, advanced 2D NMR techniques are employed. ipb.ptnumberanalytics.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton couplings within the molecule. libretexts.orgua.es For this compound, COSY would show correlations between adjacent protons on the thiophene ring and between neighboring methylene groups in the hexanoic acid chain.

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of directly attached carbon atoms. numberanalytics.comlibretexts.org This allows for the direct assignment of the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range heteronuclear correlation technique shows couplings between protons and carbons that are two or three bonds apart. ipb.ptnumberanalytics.com This is particularly useful for confirming the connection between the hexanoic acid chain and the thiophene ring, for instance, by observing a correlation between the protons of the methylene group adjacent to the thiophene ring and the C3 carbon of the thiophene ring.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of specific functional groups. sci-hub.see-bookshelf.de

Characterization of Thiophene and Carboxylic Acid Functional Groups

Thiophene Ring Vibrations: The IR and Raman spectra of this compound will exhibit characteristic bands for the thiophene ring. These include C-H stretching vibrations above 3000 cm⁻¹, C=C stretching vibrations in the 1500-1600 cm⁻¹ region, and C-S stretching vibrations, which are typically weaker and appear at lower wavenumbers. iosrjournals.org

Carboxylic Acid Vibrations: The carboxylic acid functional group gives rise to several distinct and strong absorption bands in the IR spectrum. A broad O-H stretching band is expected in the region of 2500-3300 cm⁻¹. The C=O stretching vibration of the carbonyl group will appear as a strong, sharp band around 1700-1725 cm⁻¹. The C-O stretching and O-H bending vibrations will also be present in the fingerprint region. researchgate.netmdpi.comnaturalspublishing.com

Table 2: Characteristic IR and Raman Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

|---|---|---|

| Thiophene | C-H stretch | 3100-3000 |

| C=C stretch | 1550-1400 iosrjournals.org | |

| C-S stretch | 850-600 iosrjournals.org | |

| Carboxylic Acid | O-H stretch (broad) | 3300-2500 |

| C=O stretch | 1725-1700 | |

| C-O stretch | 1320-1210 | |

| O-H bend | 1440-1395 | |

| Alkyl Chain | C-H stretch | 2960-2850 |

| CH₂ bend | 1470-1450 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The thiophene ring in this compound contains a conjugated π-system, which will absorb UV radiation. The absorption maximum (λmax) for substituted thiophenes typically falls in the range of 230-270 nm. The presence of the carboxylic acid group is not expected to significantly shift the absorption maximum as it is not directly conjugated with the thiophene ring. However, polymerization of this compound leads to a significant red-shift in the absorption spectrum, with a broad absorption in the range of 350 to 700 nm, indicating the formation of extended oligo/polythiophene conjugated systems. researchgate.net

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. gre.ac.uknasa.gov

For this compound (molecular weight: 212.29 g/mol ), the molecular ion peak [M]⁺ would be observed at m/z 212. The fragmentation pattern would likely involve cleavage of the alkyl chain. Common fragmentation pathways for carboxylic acids include the loss of a water molecule (H₂O) and the loss of the carboxyl group (COOH). vaia.comnist.gov Alpha-cleavage next to the thiophene ring could lead to the formation of a stable thienylmethyl cation. The McLafferty rearrangement is another possible fragmentation pathway for the hexanoic acid chain. libretexts.org

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z | Possible Fragment |

|---|---|

| 212 | [M]⁺ (Molecular ion) |

| 195 | [M - OH]⁺ |

| 167 | [M - COOH]⁺ |

| 97 | [C₄H₃S-CH₂]⁺ (Thienylmethyl cation) |

| 83 | [C₄H₃S]⁺ (Thienyl cation) |

Note: These are predicted fragments and their relative intensities would depend on the ionization method and energy.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique indispensable for the unambiguous structural confirmation of newly synthesized or isolated compounds. Unlike nominal mass spectrometry, which measures mass-to-charge ratios (m/z) to the nearest integer, HRMS can determine m/z values to four or more decimal places. oregonstate.edu This high degree of mass accuracy is crucial for determining the elemental composition of a molecule, as it can distinguish between ions that have the same nominal mass but different chemical formulas. uky.edu

In the analysis of this compound, HRMS serves to verify its elemental formula, C₁₀H₁₄O₂S. The theoretical (calculated) monoisotopic mass of this compound is determined by summing the exact masses of the most abundant isotopes of its constituent atoms (¹²C, ¹H, ¹⁶O, and ³²S). Any significant deviation between the experimentally measured mass and the theoretical mass would indicate an incorrect structural assignment or the presence of impurities.

Typically, in electrospray ionization (ESI), a soft ionization technique commonly coupled with HRMS, molecules can be observed in various forms, most commonly as protonated molecules [M+H]⁺ or as adducts with cations present in the solvent, such as sodium [M+Na]⁺. researchgate.netacdlabs.com For this compound, the expected ionic species in a positive-ion mode ESI-HRMS analysis would be C₁₀H₁₅O₂S⁺ (for [M+H]⁺) and C₁₀H₁₄O₂SNa⁺ (for [M+Na]⁺).

The verification of the elemental composition is achieved by comparing the measured m/z value with the calculated value. The difference, known as mass error, is typically expressed in parts per million (ppm) and should ideally be below 5 ppm for a confident assignment. oregonstate.edu The ability of HRMS to provide such precise mass measurements allows for the definitive confirmation of the elemental formula of this compound, a critical step in its characterization. measurlabs.com

Table 1: Theoretical and Simulated HRMS Data for this compound

This table presents the calculated exact masses for the neutral molecule and its common adducts that would be observed in high-resolution mass spectrometry. These theoretical values are the benchmark against which experimental data would be compared to confirm the elemental composition.

| Molecular Species | Elemental Formula | Theoretical m/z |

| Neutral Molecule [M] | C₁₀H₁₄O₂S | 198.07145 |

| Protonated Adduct [M+H]⁺ | C₁₀H₁₅O₂S⁺ | 199.07928 |

| Sodiated Adduct [M+Na]⁺ | C₁₀H₁₄O₂SNa⁺ | 221.06120 |

Reactivity and Chemical Transformations of 6 3 Thienyl Hexanoic Acid

Reactivity of the Carboxylic Acid Functional Group

The carboxylic acid group is a versatile functional group that readily undergoes a variety of transformations.

Esterification and Amidation Reactions

Esterification: 6-(3-Thienyl)hexanoic acid can be converted to its corresponding esters through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. masterorganicchemistry.comresearchgate.net The reaction is an equilibrium process, and to favor the formation of the ester, a large excess of the alcohol is often used, or water is removed as it is formed. masterorganicchemistry.com Common acid catalysts include sulfuric acid, hydrochloric acid, and p-toluenesulfonic acid. researchgate.netmdpi.com Alternatively, the carboxylic acid can be converted to a more reactive acid chloride, which then readily reacts with an alcohol to form the ester. nih.gov This method avoids the equilibrium limitations of Fischer esterification. nih.gov Ferric chloride hexahydrate has also been reported as a catalyst for the esterification of long-chain fatty acids and alcohols. researchgate.net

Amidation: The formation of amides from this compound can be achieved by reacting it with an amine. Direct reaction requires high temperatures to drive off water. More commonly, the carboxylic acid is first activated. One method involves converting the carboxylic acid to its acid chloride, which then reacts with an amine to form the amide. vvc.edu Various coupling reagents can also be employed to facilitate amide bond formation under milder conditions. mdpi.com For instance, trichlorotriazine (B8581814) (TCT) in the presence of N-formylpyrrolidine (FPyr) has been used for amidation reactions. mdpi.com Another approach involves the use of a heterobimetallic La-Na complex as a catalyst for the direct amidation of esters, which could be formed in situ from the carboxylic acid. mdpi.com

Table 1: Common Reagents for Esterification and Amidation

| Transformation | Reagent/Catalyst | General Conditions |

|---|---|---|

| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄, p-TsOH) | Typically requires heat and removal of water |

| Esterification | 1. Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) 2. Alcohol | Two-step process, generally at room temperature or below |

| Amidation | 1. Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) 2. Amine | Two-step process, generally at room temperature or below |

| Amidation | Amine, Coupling Agent (e.g., TCT/FPyr) | Milder conditions, often at room temperature |

Reduction and Oxidation Processes

Reduction: The carboxylic acid group of this compound can be reduced to a primary alcohol. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and borane (B79455) (BH₃). LiAlH₄ is a powerful reducing agent that readily reduces carboxylic acids, while borane offers a milder alternative. The reduction of a similar compound, 3-(2-thienyl)-propanoic acid methyl ester, has been achieved using Clemmensen reduction conditions. meduniwien.ac.at Enzymatic reductions are also possible, as demonstrated by the use of alcohol dehydrogenases for the reduction of related keto-acids to alcohols. google.comacs.org

Oxidation: The carboxylic acid group is already in a high oxidation state and is generally resistant to further oxidation under typical conditions. The hexanoic acid chain, however, can be susceptible to oxidation under harsh conditions, but this is generally not a selective transformation.

Chemical Behavior of the Thiophene (B33073) Ring

The thiophene ring is an electron-rich aromatic system, which dictates its reactivity.

Electrophilic Aromatic Substitution Reactions

The thiophene ring in this compound is susceptible to electrophilic aromatic substitution. The alkyl substituent at the 3-position directs incoming electrophiles primarily to the 2- and 5-positions. jcu.edu.au Halogenation, such as bromination or chlorination, can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). researchgate.netresearchgate.net For instance, treatment of poly(3-hexylthiophene) with NBS results in the substitution of the hydrogen at the 4-position with bromine. researchgate.net Friedel-Crafts acylation is another common electrophilic substitution reaction, where an acyl group is introduced onto the thiophene ring using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride. meduniwien.ac.at

Ring-Opening Reactions and Mechanisms

The thiophene ring can undergo ring-opening reactions under specific conditions. One method involves the reaction with organolithium reagents. beilstein-journals.org For example, dithieno[2,3-b:3',2'-d]thiophenes undergo ring cleavage when treated with n-BuLi. beilstein-journals.org Another approach involves the use of low-valent metal complexes. For instance, an aluminum(I) complex has been shown to activate the carbon-sulfur bonds of thiophene, leading to ring-expansion and desulfurization. rsc.org The mechanism of thiophene ring opening by a rhodium complex has also been studied, highlighting the formation of carbon-carbon bonds. acs.org Thiophene-1,1-dioxides, formed by oxidation of the thiophene sulfur, are also known to undergo ring-opening reactions. lu.se

Polymerization Mechanisms Involving this compound

This compound can serve as a monomer for the synthesis of conducting polymers. The polymerization typically occurs through the coupling of the 2- and 5-positions of the thiophene ring.

One common method is oxidative polymerization. nih.govnih.govresearchgate.net In this process, an oxidizing agent, such as iron(III) chloride (FeCl₃), is used to generate radical cations from the thiophene monomers. nih.govresearchgate.net These radical cations then couple to form the polymer chain. This method has been used for the surface-confined polymerization of this compound on nanocrystalline TiO₂. nih.govnih.govresearchgate.net

Electrochemical polymerization is another technique where an applied potential is used to oxidize the monomer and initiate polymerization. kpi.ua The molecular weight of the resulting poly(3-alkylthiophene)s has been shown to be dependent on the applied potential. kpi.ua

Furthermore, catalyst transfer polycondensation methods, such as Kumada catalyst transfer polycondensation (KCTP), are widely used for the synthesis of well-defined, regioregular poly(3-alkylthiophene)s. beilstein-journals.orgnih.govrsc.org This method involves the use of a nickel catalyst and a Grignard monomer. beilstein-journals.orgnih.gov While not explicitly reported for this compound, this method is a cornerstone for the synthesis of related poly(3-alkylthiophene)s. beilstein-journals.orgnih.govrsc.orgacs.org

Table 2: Polymerization Methods for Thiophene Derivatives

| Polymerization Method | Key Reagents/Conditions | Characteristics |

|---|---|---|

| Oxidative Polymerization | Oxidizing Agent (e.g., FeCl₃) | Can lead to regiorandom polymer structures nih.gov |

| Electrochemical Polymerization | Applied Potential | Molecular weight can be controlled by potential kpi.ua |

| Kumada Catalyst Transfer Polycondensation (KCTP) | Nickel Catalyst, Grignard Monomer | Produces highly regioregular polymers with controlled molecular weight beilstein-journals.orgnih.gov |

Surface-Confined Polymerization on Inorganic Substrates

A significant application of this compound is in the formation of polymer coatings on inorganic surfaces through surface-confined polymerization. nih.govnih.gov This method serves as an alternative to the direct adsorption of pre-formed polymers, which can be hampered by issues of insolubility and agglomeration. nih.gov The process involves the initial adsorption of the THA monomer onto an inorganic substrate, followed by in-situ polymerization.

The most extensively studied example involves the formation of a PTHA monolayer on nanocrystalline titanium dioxide (TiO₂) surfaces. nih.govnih.govresearchgate.net The key steps and findings are detailed below:

Monomer Adsorption: The TiO₂ substrate is immersed in a solution of THA (e.g., 20 mM in acetonitrile). The carboxylic acid group of THA acts as a strong anchoring group, facilitating its chemisorption onto the TiO₂ surface. nih.govresearchgate.net

Polymerization: After rinsing away excess monomer, the substrate with the adsorbed THA monolayer is dipped into a solution containing an oxidizing agent, typically iron(III) chloride (FeCl₃), in a solvent like acetonitrile (B52724). nih.gov The Fe³⁺ ions oxidize the thiophene rings of adjacent, surface-bound monomers, initiating polymerization. nih.govresearchgate.net This results in the formation of intermolecular bonds between neighboring THA molecules, leading to a polymer chain that grows parallel to the substrate surface, creating what is described as an "organic-skinned" inorganic nanoparticle. nih.govnih.gov

Polymer Characterization: Spectroscopic and thermal analysis confirm the successful formation of a PTHA monolayer. The anchoring carboxylic acid groups are fully utilized for bonding to the TiO₂ surface. nih.govnih.gov

This surface-bound polymerization technique allows for excellent control over the film's nanostructure and morphology, which is crucial for applications in devices like dye-sensitized solar cells. nih.govresearchgate.net

| Parameter | Condition | Source |

| Monomer | This compound (THA) | nih.gov |

| Substrate | Nanocrystalline TiO₂ on FTO glass | nih.gov |

| Monomer Adsorption | Immersion in 20 mM THA in acetonitrile for 24 h | nih.gov |

| Oxidizing Agent | 10 mM Iron(III) chloride (FeCl₃) in acetonitrile | nih.gov |

| Resulting Polymer | Poly[3-(5-carboxypentyl)thiophene-2,5-diyl] (PTHA) | nih.govnih.gov |

| Polymer Structure | Surface-crawling, regiorandom monolayer | nih.govnih.gov |

Chemical and Electrochemical Polymerization Methods for Polythiophenes

Beyond surface-confined reactions, this compound can be polymerized using more conventional chemical and electrochemical methods common for thiophene derivatives to produce polythiophenes. nih.govacs.org These methods can be performed in a solution phase to generate the polymer, which can then be isolated or used to coat substrates.

Chemical Oxidative Polymerization: This is one of the most common methods for synthesizing polythiophenes. It involves the use of a chemical oxidant to initiate the polymerization of the monomer.

FeCl₃-Mediated Polymerization: Iron(III) chloride is a widely used and effective oxidant for polymerizing thiophenes. cmu.edu The reaction mechanism involves the oxidation of the thiophene monomer to form radical cations, which then couple to form dimers, oligomers, and ultimately the polymer. cmu.edu This method has been used to polymerize various 3-substituted thiophenes. cmu.edu While efficient, this method often leads to polymers with structural irregularities. cmu.edu

Metal-Catalyzed Cross-Coupling Polymerization: These methods offer better control over the polymer structure, particularly its regioregularity.

Rieke Method (Active Zinc): A route for preparing water-soluble poly(thiophene-3-alkanoic acids), including poly(thiophene-3-hexanoic acid), involves the use of highly active Rieke zinc. In this process, a dihalogenated thiophene precursor is treated with active zinc to form an organozinc intermediate. This intermediate then undergoes polymerization catalyzed by a nickel complex, such as Ni(dppe)Cl₂ (dppe = 1,2-bis(diphenylphosphino)ethane). This method demonstrates good tolerance for the carboxylic acid functional group (after conversion from an ester) and can produce polymers with high regioregularity.

Electrochemical Polymerization: Electropolymerization involves the direct oxidation of the monomer at an electrode surface to form a polymer film.

Anodic Oxidation: A potential is applied to an electrode immersed in a solution containing the thiophene monomer (e.g., THA) and a supporting electrolyte. wikipedia.org The monomer is oxidized at the anode, forming radical cations that polymerize and deposit onto the electrode surface as a conductive film. wikipedia.org The properties of the resulting polymer film, such as thickness and morphology, can be controlled by electrochemical parameters like current density, potential, and reaction time. wikipedia.orgmdpi.com

| Polymerization Method | Reagents/Conditions | Key Features | Source |

| Chemical Oxidative | Monomer + Oxidant (e.g., FeCl₃) in a solvent | Simple, common method; often results in structural defects. | cmu.edu |

| Metal-Catalyzed Coupling | Dihalo-monomer + Active Zn + Ni catalyst (e.g., Ni(dppe)Cl₂) | Produces polymers with high regioregularity; tolerates functional groups. | |

| Electrochemical | Monomer + Electrolyte; Anodic potential applied | Forms polymer film directly on electrode; properties are tunable via electrical parameters. | wikipedia.org |

Regioregularity and Polymer Chain Structure

The introduction of a substituent at the 3-position of the thiophene ring, such as the hexanoic acid group in THA, creates the possibility of different coupling patterns during polymerization. This structural aspect is known as regioregularity and has a profound impact on the material's electronic and optical properties. cmu.edu

There are four potential regioisomeric linkages in the polymer chain:

Head-to-Tail (HT): 2,5'-coupling

Head-to-Head (HH): 2,2'-coupling

Tail-to-Tail (TT): 5,5'-coupling

Tail-to-Head (TH): 5,2'-coupling

A high degree of HT coupling leads to a more planar polymer backbone, which enhances π-electron delocalization, resulting in improved conductivity and distinct optical properties. In contrast, HH couplings introduce steric hindrance, causing the polymer chain to twist and disrupting conjugation. cmu.edu

The polymerization method is the primary determinant of the resulting polymer's regioregularity:

FeCl₃-Mediated Polymerization: The oxidative polymerization of THA on TiO₂ surfaces using FeCl₃ results in a regiorandom-structured PTHA monolayer. nih.govnih.gov This implies a significant mix of HT, HH, and TT couplings. For other 3-alkylthiophenes, FeCl₃ polymerization typically yields polymers with moderate regioregularity, often around 70-85% HT content. cmu.edu Catalogs from suppliers indicate that poly[3-(5-carboxypentyl)thiophene-2,5-diyl] produced by this method has a regioregularity of approximately 84-85%. riekemetals.com

Metal-Catalyzed Polymerizations: Methods like the Rieke zinc method, which utilize nickel catalysts, offer superior control. These reactions are regiospecific and can produce polythiophenes with HT content exceeding 90%. The McCullough method, another nickel-catalyzed cross-coupling reaction, is known to produce PATs with nearly 100% HT couplings. cmu.edu

| Synthesis Method | Polymer | Typical Regioregularity (% HT) | Source |

| Surface-Confined (FeCl₃) | PTHA on TiO₂ | Regiorandom | nih.govnih.gov |

| Chemical (FeCl₃) | Poly[3-(5-carboxypentyl)thiophene-2,5-diyl] | ~84-85% | riekemetals.com |

| Rieke Method (Active Zn/Ni catalyst) | Poly(thiophene-3-alkanoic acid)s | >90% | |

| McCullough Method (Ni catalyst) | Poly(3-alkylthiophene)s | ~98-100% | cmu.edu |

Applications in Advanced Materials Science and Polymer Chemistry

6-(3-Thienyl)hexanoic Acid as a Monomer for Conjugated Polymers

This compound (THA) serves as a key monomer for the synthesis of functionalized conjugated polymers, most notably poly[3-(5-carboxypentyl)thiophene-2,5-diyl] (PTHA), also referred to as poly[3-(5-carboxypentyl)thiophene] (P3CPenT).

The polymerization of THA can be achieved through several methods, leading to polymers with different properties. One significant method is surface-confined polymerization, where the monomer is first adsorbed onto a substrate and then polymerized. For instance, PTHA-coated nanocrystalline titanium dioxide (TiO2) electrodes have been prepared by first immersing the TiO2 substrate in a solution of THA, allowing the monomer to anchor to the surface via its carboxylic acid group. Subsequently, the monomer-coated electrode is placed in an iron(III) chloride (FeCl3) oxidant solution to initiate polymerization directly on the surface. nih.gov

Characterization using ultraviolet/visible/infrared (UV/Vis/IR) spectroscopy and thermal analysis has confirmed the successful formation of a monolayer of regiorandom-structured PTHA on the TiO2 surface. nih.gov This method ensures that the anchoring carboxylic acid groups are fully utilized for strong bonding to the inorganic oxide surface. nih.gov

In addition to surface-initiated methods, regioregular PTHA can be synthesized as a standalone material. riekemetals.com This form of the polymer, which has a more ordered structure, is crucial for creating efficient electronic devices. Conjugated regioregular PTHA has been investigated as a derivative of the widely used poly(3-hexylthiophene) (P3HT). researchgate.net

Table 1: Properties of Poly[3-(5-carboxypentyl)thiophene-2,5-diyl] (PTHA)

| Property | Description | Reference |

|---|---|---|

| Common Names | PTHA; Poly[3-(5-carboxypentyl)thiophene]; P3CPenT | nih.govriekemetals.comresearchgate.net |

| Monomer | This compound (THA) | nih.gov |

| Synthesis Method | Surface-confined polymerization using FeCl3 oxidant | nih.gov |

| Structure | Can be regiorandom (surface-polymerized) or regioregular | nih.govriekemetals.com |

| Avg. Molecular Weight | 55-65K (for regioregular form) | riekemetals.com |

| Key Feature | Carboxyl-functionalized polythiophene | researchgate.net |

The carboxylic acid (-COOH) group on the hexanoic acid side chain is a critical functional component of the monomer and the resulting polymer, PTHA. Its primary role is to act as an anchor, enabling the molecule to bind strongly to various surfaces, particularly inorganic oxides like titanium dioxide (TiO2) and indium tin oxide (ITO). nih.govresearchgate.net This strong bonding is essential for creating stable interfaces in electronic devices.

In the context of surface-confined polymerization on TiO2, the carboxylic acid groups of the PTHA are found to be completely utilized for creating a robust bond with the substrate. nih.gov This anchoring capability is also leveraged when PTHA is used as a hole transport layer in solar cells, where it forms a direct, stable interface with the electrode. researchgate.net

Furthermore, the polar nature of the carboxylic acid group can be used to improve the morphology of polymer blends. In mixtures with other materials, such as electron acceptors in solar cells, the carboxylic acid functionality can enhance compatibility and prevent large-scale phase separation, which is often detrimental to device performance. researchgate.netredalyc.org However, this polarity also presents challenges, as homopolymers with a high concentration of carboxylic acid groups tend to have poor solubility in common volatile organic solvents due to strong intermolecular hydrogen bonding. redalyc.org The covalent anchoring of polymers with carboxylic acid groups onto surfaces has been explored as a method to create stable functional layers. mdpi.com

Integration into Organic Electronic and Optoelectronic Devices

The electronic properties of PTHA, combined with the functionality of its carboxylic acid group, make it a suitable material for integration into various organic electronic and optoelectronic devices.

Polythiophene derivatives that feature carboxylic acid groups are recognized as effective photosensitizers and are considered potential replacements for the more traditional ruthenium-based dyes in DSSCs. azom.com PTHA, specifically, has been successfully employed in both dye-sensitized and hybrid solar cells. researchgate.net

A significant application of PTHA is as a hole transport layer (HTL) in polymer solar cells (PSCs), where it can serve as a direct replacement for the commonly used poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS). researchgate.net Research has demonstrated the use of self-assembled PTHA nanowires as an HTL in bulk heterojunction solar cells based on a P3HT:PCBM active layer. researchgate.net The carboxylic acid anchor allows PTHA to effectively modify the surface of the ITO electrode, facilitating efficient hole extraction from the active layer to the anode. researchgate.net Studies on similar poly(terthiophene) derivatives with carboxylic acid groups have reported power conversion efficiencies of 2.3%. azom.com

Polythiophenes are a cornerstone in the development of conductive polymers for sensors and flexible electronics due to their inherent properties like good thermal and chemical stability, processability, and tunable conductivity. researchgate.netnih.gov The introduction of functional groups, such as the carboxylic acid in PTHA, allows for the modulation of these properties to suit specific applications. redalyc.org

Conducting polymers are integral to flexible electronics because they combine favorable electrical and mechanical characteristics with electrochemical stability. nih.gov Polythiophene-based materials can be incorporated into amperometric sensors, which detect changes in electric current resulting from electrochemical reactions at an electrode. mdpi.com The carboxylic acid group can serve as a site to immobilize biomolecules, enabling the creation of highly specific biosensors. azom.com Furthermore, the electrical resistance of these polymers can be designed to respond to mechanical stress, making them suitable for use in tactile sensors that convert pressure or touch into an electrical signal. mdpi.com

Hybrid Organic-Inorganic Nanomaterial Systems

The ability of this compound to bind to inorganic surfaces makes it an ideal organic component for creating hybrid nanomaterials. mdpi.com These materials merge the properties of organic molecules with those of inorganic nanostructures to achieve synergistic functions.

A prime example is the creation of "organic-skinned" inorganic nanoparticles. nih.gov This process involves the surface-confined polymerization of THA onto nanocrystalline TiO2. The THA monomers first self-assemble on the TiO2 surface, and subsequent polymerization creates a PTHA layer that is covalently bonded to and wraps around the inorganic core. nih.gov This method overcomes challenges associated with directly applying pre-synthesized polymers to surfaces, such as insolubility or aggregation. nih.gov The resulting hybrid material possesses a stable, well-defined organic-inorganic interface, which is crucial for applications in catalysis, sensing, and photovoltaics where charge or energy transfer across the interface is key. This approach aligns with broader strategies in materials science that use molecular precursors, like those found in metal-organic frameworks, to construct complex, functional hybrid nanomaterials. researchgate.net

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's reactivity and electronic properties. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity, kinetic stability, and the energy required for electronic excitation. wikipedia.org

For 6-(3-Thienyl)hexanoic acid, the HOMO is expected to be primarily localized on the electron-rich 3-thienyl group, while the LUMO might be distributed across both the thiophene (B33073) ring and the carboxylic acid moiety. DFT calculations on substituted thiophenes have shown that the nature and position of the substituent significantly influence the HOMO and LUMO energy levels. mdpi.com A smaller HOMO-LUMO gap generally implies higher reactivity. wikipedia.org

Table 1: Illustrative Frontier Orbital Energies for this compound

This table presents hypothetical data to illustrate the typical outputs of a DFT calculation. These values are not based on actual experimental or computational results for this compound.

| Parameter | Hypothetical Value (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -1.10 |

| HOMO-LUMO Gap | 5.15 |

Quantum chemical calculations can accurately predict the three-dimensional structure of a molecule, including bond lengths, bond angles, and dihedral angles. For this compound, a key area of investigation would be the conformational preferences of the hexanoic acid chain relative to the thiophene ring. The flexible alkyl chain can adopt numerous conformations, and computational methods can identify the most energetically stable arrangements.

Studies on long-chain carboxylic acids have utilized molecular mechanics and DFT to explore these conformational landscapes. wikipedia.org The most stable conformer of this compound would likely involve a specific orientation of the carboxylic acid group to minimize steric hindrance and potentially form intramolecular hydrogen bonds. Understanding these preferences is vital as the molecular shape dictates how it can interact with other molecules or biological targets.

Simulation of Spectroscopic Properties (e.g., IR, UV-Vis) for Validation and Prediction

Computational methods can simulate various types of spectra, which serves as a powerful tool for validating experimental findings and interpreting spectral data.

Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. elsevierpure.com For this compound, these calculations would predict characteristic peaks corresponding to the C-H and C-S stretching of the thiophene ring, the C-H stretching of the alkyl chain, and the prominent C=O and O-H stretching of the carboxylic acid group. Comparing a simulated spectrum to an experimental one can confirm the molecule's structure and identify specific vibrational modes.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is commonly used to predict electronic absorption spectra (UV-Vis). sigmaaldrich.com The calculations identify the energies of electronic transitions, primarily the HOMO to LUMO transition. For this compound, the UV-Vis spectrum would be dominated by π-π* transitions within the thiophene ring. sigmaaldrich.com The position of the absorption maximum (λ_max) would be influenced by the alkyl chain substituent.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

This table provides example data that would be generated from spectroscopic simulations. These are not experimentally verified values for this specific compound.

| Spectroscopic Technique | Predicted Feature | Hypothetical Value |

| IR Spectroscopy | C=O Stretch | 1715 cm⁻¹ |

| IR Spectroscopy | Thiophene C-S Stretch | 830 cm⁻¹ |

| UV-Vis Spectroscopy | λ_max (in solvent) | 235 nm |

Molecular Dynamics Simulations for Conformational Stability and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a detailed view of conformational dynamics and intermolecular interactions. nist.gov An MD simulation of this compound, typically in a solvent like water or an organic solvent, would reveal:

Conformational Stability: How the flexible alkyl chain moves and folds, and the stability of different conformers over time.

Solvation: How solvent molecules arrange around the hydrophobic thiophene ring and alkyl chain, and the hydrophilic carboxylic acid head.

Intermolecular Interactions: In a system with multiple molecules, MD can show how they aggregate. Carboxylic acids are known to form hydrogen-bonded dimers, and MD simulations could explore this behavior for this compound. sigmaaldrich.commdpi.com

These simulations are crucial for understanding how the molecule behaves in a realistic environment, which is fundamental for applications in materials science or biochemistry.

Quantitative Structure-Property Relationship (QSPR) Studies for Material Design

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a molecule with its physical, chemical, or biological properties. These models use "descriptors" calculated from the molecular structure to predict properties without the need for extensive experimentation.

For a class of compounds including this compound, a QSPR model could be developed to predict properties like solubility, boiling point, or even its performance in a specific application (e.g., as a corrosion inhibitor or a component in organic electronics). For sulfur-containing organic acids, descriptors would include molecular weight, measures of molecular shape, and quantum chemical parameters like the HOMO-LUMO gap. By establishing a reliable QSPR model, researchers could computationally design new thienyl-based acids with optimized properties for specific material applications.

In Vitro Biological Activity and Mechanistic Research of Thiophene Carboxylic Acid Derivatives

Antimicrobial Activities and Cellular Mechanism Studies (In Vitro)

There is no available research data on the antimicrobial activities of 6-(3-Thienyl)hexanoic acid against various pathogens, nor are there any cellular mechanism studies.

Investigations into Mechanisms of Action (e.g., membrane disruption, metabolic pathway alterations)

No studies have been published investigating the mechanisms of antimicrobial action for this compound, such as its potential to disrupt microbial membranes or alter metabolic pathways. One study investigated the mode of action of a related compound, 5-(2-Thienyl)-valeric acid, and found it to inhibit biotin (B1667282) biosynthesis in Bacillus sphaericus by targeting DAPA aminotransferase. tandfonline.com However, similar investigations for this compound have not been documented.

Enzyme Inhibition Studies (e.g., cyclooxygenase enzymes, other relevant biological targets)

There is no published research on the enzyme inhibition properties of this compound. Studies on other thiophene-carboxylic acids have identified them as inhibitors of enzymes like D-amino acid oxidase. nii.ac.jputs.edu.au For instance, thiophene-2-carboxylic acid and thiophene-3-carboxylic acid have shown inhibitory potency against this enzyme. nii.ac.jp However, similar enzymatic assays have not been reported for this compound.

Molecular Docking and Receptor Binding Affinity Studies to Elucidate Interactions with Biological Targets

No molecular docking or receptor binding affinity studies for this compound have been found in the scientific literature. Such studies are crucial for understanding the potential interactions of a compound with biological targets. While docking studies have been performed on other thiophene (B33073) derivatives to elucidate their binding modes with various enzymes and receptors, this specific compound has not been the subject of such research. techscience.combohrium.comnih.govrjsocmed.com

Future Research Directions and Translational Perspectives

The unique hybrid structure of 6-(3-Thienyl)hexanoic acid, featuring a conductive thiophene (B33073) ring and a functional carboxylic acid tail, positions it as a compound of significant interest for future scientific exploration. The following sections outline key areas for future research, aimed at unlocking its full potential from sustainable production to advanced technological and biomedical applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-(3-Thienyl)hexanoic acid, and how can reaction efficiency be optimized?

- Methodology : Utilize coupling reactions (e.g., thiophene substitution via Ullmann or Suzuki-Miyaura cross-coupling) to attach the 3-thienyl group to a hexanoic acid backbone. Optimize catalyst systems (e.g., Pd-based catalysts for Suzuki reactions) and solvent polarity to enhance yield. Monitor reaction progress via thin-layer chromatography (TLC) using hexane/ethyl ether/acetic acid (60:40:2 by vol.) as a mobile phase . Post-synthesis, purify via column chromatography and confirm structure via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS).

Q. How can the purity and stability of this compound be validated under laboratory storage conditions?

- Methodology : Assess purity using gas chromatography (GC) with flame ionization detection (FID) or liquid chromatography-mass spectrometry (LC-MS) . For stability testing, conduct accelerated degradation studies under varying temperatures (-20°C to 25°C) and humidity levels. Monitor degradation products via TLC and GC-MS. Store aliquots in anhydrous solvents (e.g., chloroform or ethanol) at -20°C to prevent dimerization or oxidation .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodology : Combine Fourier-transform infrared spectroscopy (FTIR) to confirm carboxylic acid (C=O stretch ~1700 cm⁻¹) and thienyl C-S/C=C bonds. Use ¹H NMR to identify α-protons adjacent to the carboxylic group (δ ~2.3 ppm) and thienyl protons (δ ~6.8–7.2 ppm). For definitive confirmation, employ X-ray crystallography if single crystals are obtainable .

Advanced Research Questions

Q. How does the 3-thienyl substituent influence the electrochemical properties of this compound in conductive polymer applications?

- Methodology : Perform cyclic voltammetry (CV) to evaluate redox behavior in non-aqueous electrolytes (e.g., acetonitrile with tetrabutylammonium hexafluorophosphate). Compare oxidation potentials with unsubstituted hexanoic acid derivatives. Use density functional theory (DFT) to model electron density distribution and bandgap modulation caused by the thienyl group .

Q. What role could this compound play in modulating plant defense pathways, and how can its systemic resistance effects be tracked?

- Methodology : Apply ¹³C-labeled this compound via soil drench and trace translocation using isotope-ratio mass spectrometry (IRMS). Analyze metabolic changes via untargeted metabolomics (LC-QTOF-MS) in leaves, focusing on mevalonic and linolenic acid pathways. Correlate findings with volatile organic compound (VOC) emissions (e.g., jasmonates) using gas chromatography–olfactometry (GC-O) .

Q. How can structure-activity relationship (SAR) studies elucidate the bioactivity of this compound derivatives?

- Methodology : Synthesize analogs with modified chain lengths (C4–C8) or substituents (e.g., morpholine vs. piperidine). Test antimicrobial or enzyme-inhibitory activity in vitro. Use molecular docking (AutoDock Vina) to predict binding affinities with target proteins (e.g., fungal cytochrome P450 enzymes). Validate experimentally via surface plasmon resonance (SPR) .

Q. What strategies mitigate side reactions during the synthesis of this compound amides or esters?

- Methodology : Employ protecting groups (e.g., tert-butoxycarbonyl, Boc) for the carboxylic acid during amide coupling. Optimize reaction pH to minimize hydrolysis of the thienyl group. Use Dean-Stark traps for water removal in esterification. Characterize side products via LC-MS/MS and adjust stoichiometry of reagents (e.g., DCC/DMAP) accordingly .

Safety & Handling

Q. What precautions are necessary when handling this compound in aqueous or organic phases?

- Methodology : Use PPE (nitrile gloves, goggles) and work in a fume hood. Avoid skin contact due to potential irritation (refer to analogs’ MSDS for hazard parallels ). For spills, neutralize with sodium bicarbonate and adsorb using vermiculite. Dispose of waste via certified hazardous waste contractors, adhering to EPA guidelines .

Data Interpretation & Contradictions

Q. How should researchers resolve discrepancies in reported bioactivity data for this compound analogs?

- Methodology : Replicate studies under standardized conditions (e.g., cell line, solvent controls). Perform meta-analysis of published datasets to identify confounding variables (e.g., impurity profiles ). Validate findings using orthogonal assays (e.g., MIC vs. time-kill curves for antimicrobial activity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.